

Application Notes and Protocols: MPX-007 in Calcium Imaging Assays

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Compound of Interest

Compound Name: MPX-007

Cat. No.: B609315

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Introduction

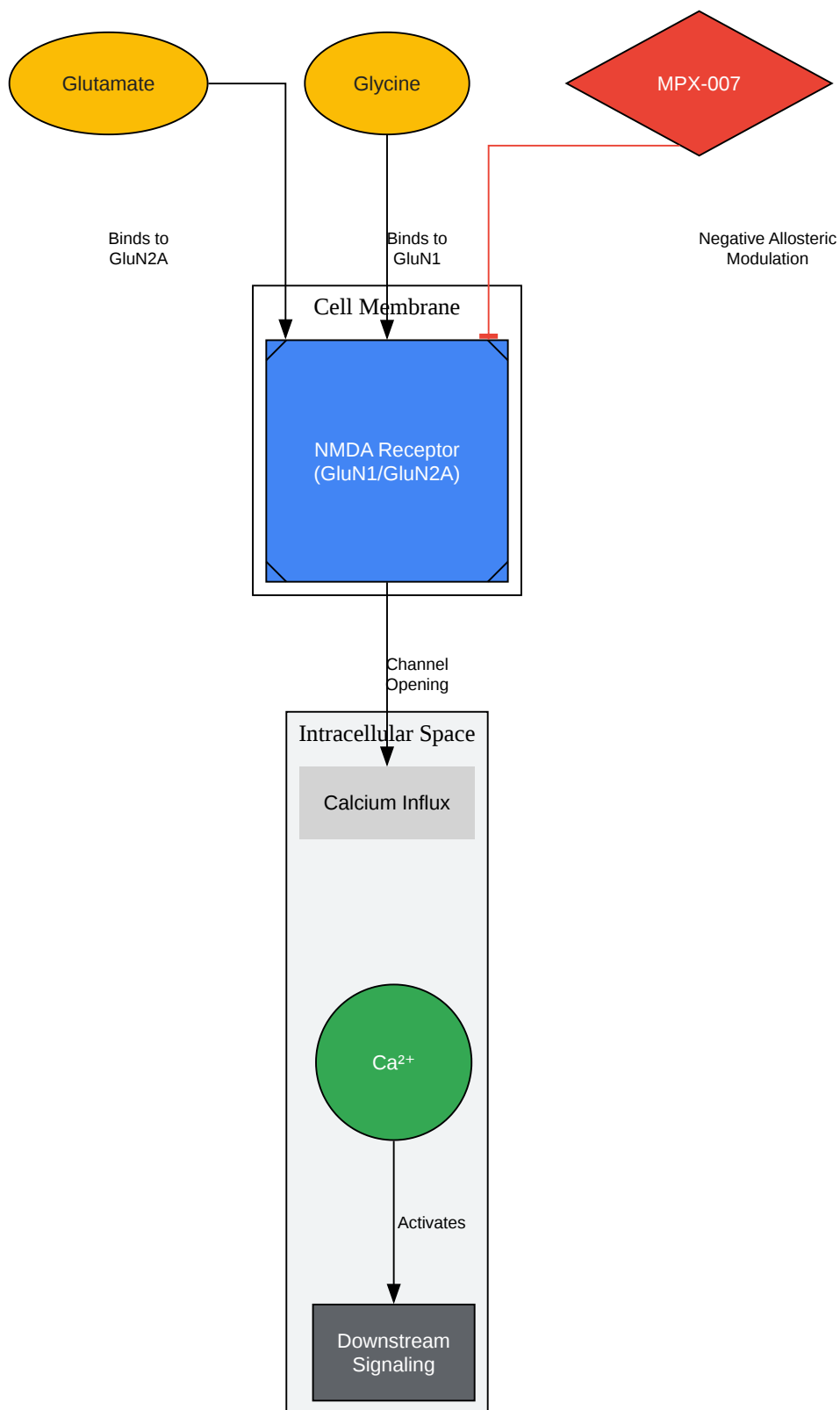
MPX-007 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2][3][4] These receptors are ligand-gated ion channels permeable to calcium and play a crucial role in excitatory neurotransmission in the central nervous system.[5] Dysregulation of GluN2A-containing NMDA receptors has been implicated in various neurological and psychiatric disorders. **MPX-007** offers a valuable pharmacological tool to investigate the physiological and pathological roles of these specific NMDA receptor subtypes.

Calcium imaging assays are a widely used technique to measure the influx of calcium into cells, providing a functional readout of ion channel activity. This application note provides detailed protocols for utilizing **MPX-007** in a calcium imaging assay to determine its inhibitory activity on GluN2A-containing NMDA receptors.

Signaling Pathway

NMDA receptors are activated upon concurrent binding of glutamate to the GluN2 subunit and a co-agonist, such as glycine or D-serine, to the GluN1 subunit. This binding leads to the opening of the ion channel, allowing for the influx of cations, including Ca²⁺, into the cell. This increase in intracellular calcium concentration can be detected by fluorescent calcium

indicators. **MPX-007** acts as a negative allosteric modulator, binding to a site on the receptor to reduce the probability of channel opening, thereby inhibiting the calcium influx.



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Caption: Signaling pathway of NMDA receptor activation and **MPX-007** inhibition.

Quantitative Data Summary

The inhibitory potency of **MPX-007** has been determined using calcium imaging assays in Human Embryonic Kidney (HEK) cells expressing GluN2A-containing NMDA receptors. The following table summarizes the key quantitative data for **MPX-007** and a related compound, MPX-004.

Compound	Target	Assay Type	Cell Line	IC50 (nM)	Reference
MPX-007	GluN2A-containing NMDA Receptors	Calcium Imaging	HEK Cells	27	
MPX-004	GluN2A-containing NMDA Receptors	Calcium Imaging	HEK Cells	79	

Experimental Protocols

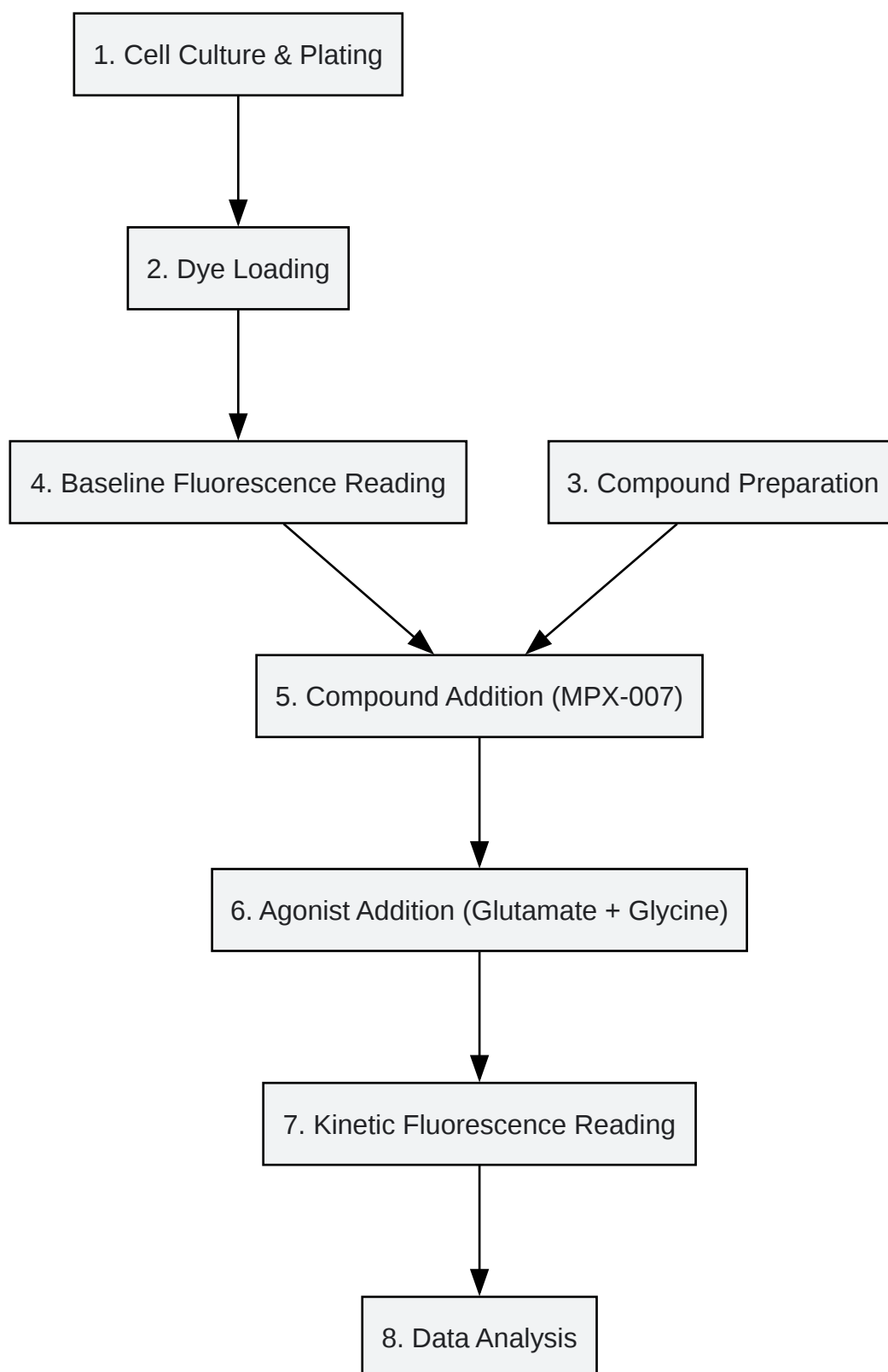
This section provides a detailed protocol for a fluorescent calcium imaging assay to measure the inhibitory effect of **MPX-007** on GluN2A-containing NMDA receptors expressed in a recombinant cell line.

Materials

- HEK cells stably expressing human GluN1 and GluN2A subunits
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin

- Geneticin (G418) or other appropriate selection antibiotic
- Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom microplates
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution
- Glutamate
- Glycine
- **MPX-007**
- Dimethyl sulfoxide (DMSO)
- Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FDSS)

Experimental Workflow



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Caption: Workflow for the **MPX-007** calcium imaging assay.

Detailed Protocol

1. Cell Culture and Plating

- Culture HEK-GluN1/GluN2A cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic at 37°C in a humidified atmosphere with 5% CO₂.
- The day before the assay, harvest the cells and seed them into poly-D-lysine coated black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

2. Dye Loading

- Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 μM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
- Remove the culture medium from the cells and wash once with HBSS.
- Add the dye loading buffer to each well and incubate for 60 minutes at 37°C.
- After incubation, wash the cells twice with HBSS to remove excess dye.
- Add HBSS to each well and let the plate equilibrate to room temperature for 15-30 minutes before starting the assay.

3. Compound and Agonist Preparation

- Prepare a stock solution of **MPX-007** in DMSO.
- Create a dilution series of **MPX-007** in HBSS. It is crucial to maintain a consistent final DMSO concentration across all wells (typically $\leq 0.1\%$).
- Prepare an agonist solution containing glutamate and glycine in HBSS. The final concentrations used in the publication were 3 μM for both glutamate and glycine.

4. Calcium Imaging Assay

- Place the cell plate into the fluorescence plate reader.
- Baseline Reading: Record the baseline fluorescence for a short period (e.g., 10-20 seconds).
- Compound Addition: Add the different concentrations of **MPX-007** (and vehicle control) to the respective wells. Incubate for a predetermined time (e.g., 3-5 minutes) to allow the compound to interact with the receptors.
- Agonist Addition and Kinetic Reading: Add the glutamate and glycine solution to all wells to stimulate the NMDA receptors.
- Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the calcium influx.

5. Data Analysis

- For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
- Normalize the response in each well to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition, if available) or background.
- Plot the normalized response against the logarithm of the **MPX-007** concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of **MPX-007** that causes 50% inhibition of the agonist-induced calcium response.

Conclusion

MPX-007 is a highly selective and potent antagonist of GluN2A-containing NMDA receptors. The calcium imaging assay described here provides a robust and high-throughput method to quantify the inhibitory activity of **MPX-007** and similar compounds. This protocol can be adapted for screening new chemical entities and for further characterizing the pharmacology of NMDA receptor modulators in drug discovery and neuroscience research.

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References

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